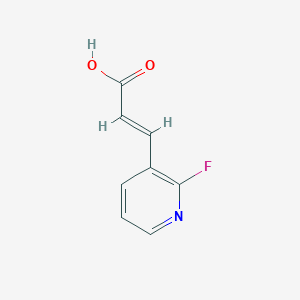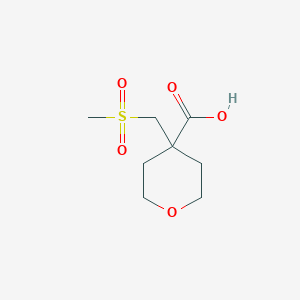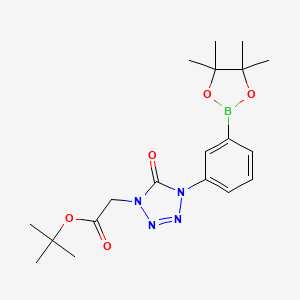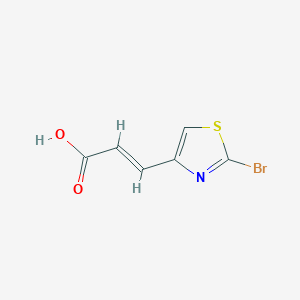
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid is an organic compound that contains a thiazole ring substituted with a bromine atom and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Propenoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Material Science: In the development of novel materials with specific properties.
作用机制
The mechanism of action of (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2e)-3-(2-Chloro-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2e)-3-(2-Methyl-1,3-thiazol-4-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2e)-3-(2-Bromo-1,3-thiazol-4-yl)prop-2-enoic acid can impart unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions.
属性
分子式 |
C6H4BrNO2S |
|---|---|
分子量 |
234.07 g/mol |
IUPAC 名称 |
(E)-3-(2-bromo-1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H4BrNO2S/c7-6-8-4(3-11-6)1-2-5(9)10/h1-3H,(H,9,10)/b2-1+ |
InChI 键 |
WPAPCBRWSRKUNF-OWOJBTEDSA-N |
手性 SMILES |
C1=C(N=C(S1)Br)/C=C/C(=O)O |
规范 SMILES |
C1=C(N=C(S1)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


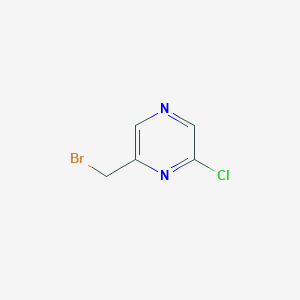
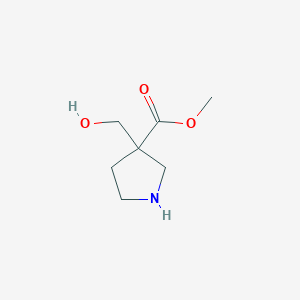
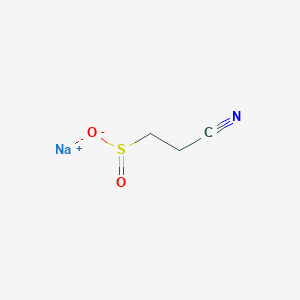
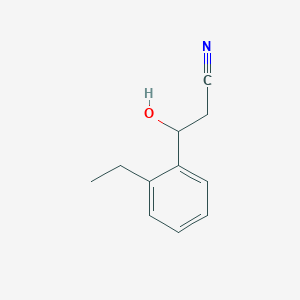
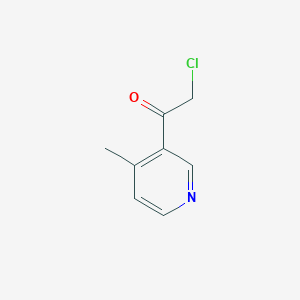
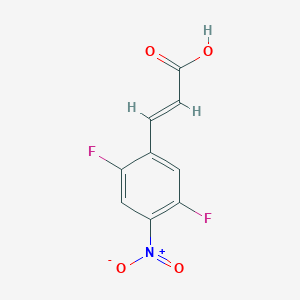
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
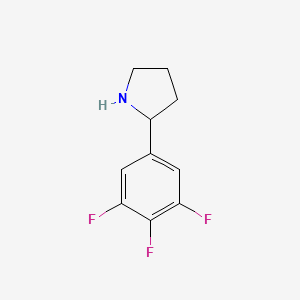
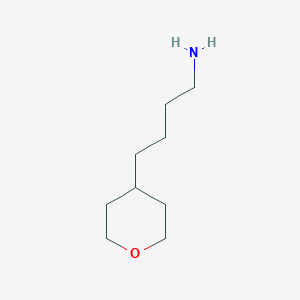
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
